Boc-S-(gamma)-Phe
Overview
Description
Boc-S-(gamma)-Phe, also known as tert-butyloxycarbonyl-S-(gamma)-phenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-S-(gamma)-Phe typically involves the protection of the amino group of phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group, forming this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-S-(gamma)-Phe undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The Boc group can be reduced using hydrogenation with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: TFA, HCl
Major Products Formed
Oxidation: Oxidized derivatives of phenylalanine
Reduction: Deprotected phenylalanine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Boc-S-(gamma)-Phe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the amino group in peptide synthesis, allowing for the stepwise construction of peptides.
Drug Development: Employed in the synthesis of peptide-based drugs and as a building block for drug candidates.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Boc-S-(gamma)-Phe involves the protection of the amino group through the formation of a carbamate linkage. The Boc group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Boc-S-(gamma)-Phe is compared with other similar compounds such as:
Fmoc-S-(gamma)-Phe: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group, which is base-labile and removed under basic conditions.
Cbz-S-(gamma)-Phe: Uses the carbobenzoxy (Cbz) group as a protecting group, which is removed by catalytic hydrogenation.
Alloc-S-(gamma)-Phe: Uses the allyloxycarbonyl (Alloc) group as a protecting group, which is removed using palladium catalysts.
Uniqueness
This compound is unique due to its acid-labile Boc group, which provides selective protection and deprotection under mild acidic conditions. This property makes it highly valuable in peptide synthesis, where precise control over the protection and deprotection of functional groups is essential .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKBWPBMROHJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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